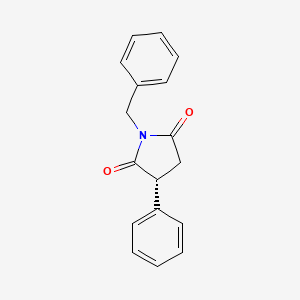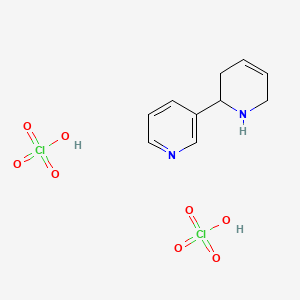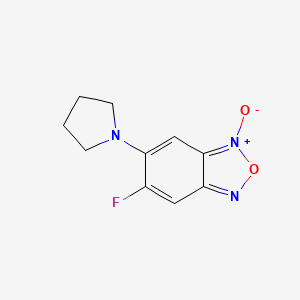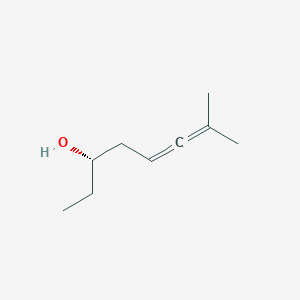
(3S)-7-Methylocta-5,6-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-7-Methylocta-5,6-dien-3-ol is an organic compound characterized by its unique structure, which includes a hydroxyl group (-OH) attached to a carbon chain with a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-Methylocta-5,6-dien-3-ol typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry and functional groups. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. This process ensures the correct (3S) configuration of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-7-Methylocta-5,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce saturated alcohols.
Aplicaciones Científicas De Investigación
(3S)-7-Methylocta-5,6-dien-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of (3S)-7-Methylocta-5,6-dien-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in its structure also allows for various chemical modifications, which can alter its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-7-Methylocta-5,6-dien-3-ol: The enantiomer of (3S)-7-Methylocta-5,6-dien-3-ol with different stereochemistry.
7-Methyloct-5-en-3-ol: A similar compound with a single double bond.
7-Methyloctan-3-ol: A saturated analog without any double bonds.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a double bond. This combination of features makes it a versatile compound for various chemical reactions and applications.
Propiedades
Número CAS |
821782-74-5 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
InChI |
InChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h5,9-10H,4,7H2,1-3H3/t9-/m0/s1 |
Clave InChI |
AZTKIEJIMIHAJK-VIFPVBQESA-N |
SMILES isomérico |
CC[C@@H](CC=C=C(C)C)O |
SMILES canónico |
CCC(CC=C=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


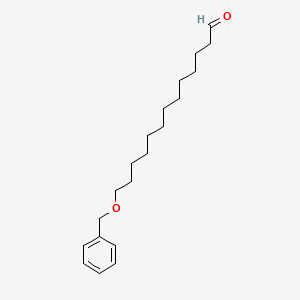

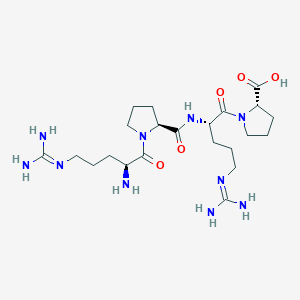
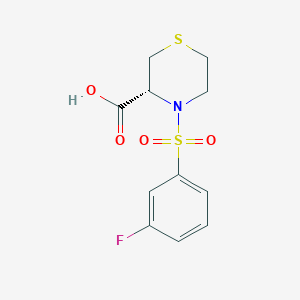
![Trichloro[(2-iodophenyl)methyl]silane](/img/structure/B14232387.png)
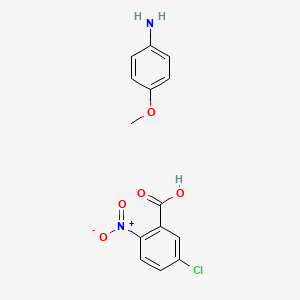
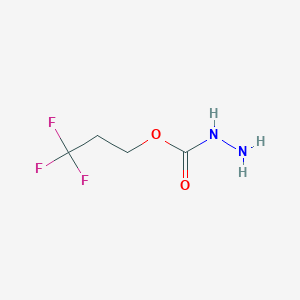
![5-{3,5-Bis[5-(2-methoxypropan-2-yl)pyridin-3-yl]phenyl}pyrimidine](/img/structure/B14232399.png)
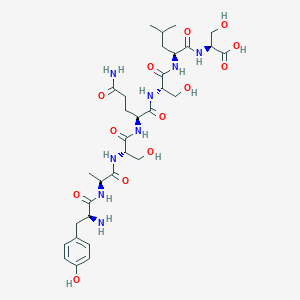
![4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14232405.png)

